molecular formula C19H13F5N2O3S B611880 2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid CAS No. 1428623-14-6

2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid

Cat. No. B611880
M. Wt: 444.37
InChI Key: PMAMDXBXQJIVJC-BWAHOGKJSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a thiazole ring, and multiple fluorine atoms. The presence of these groups suggests that it could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core thiazole ring, followed by the introduction of the benzoyl group and the fluorine atoms. The exact synthetic route would depend on the specific reactions used and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl group and the thiazole ring would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the benzoyl group and the fluorine atoms could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the benzoyl group and the fluorine atoms could influence these properties .

Scientific Research Applications

Cyclocondensation Reactions

Cyclocondensation of compounds similar to the target molecule with 1,3-binucleophiles can result in trifluoromethyl-containing derivatives. This process is significant in the formation of various chemical structures and demonstrates the versatility of the compound in synthetic chemistry (Sokolov, Aksinenko, & Martynov, 2014).

Schiff Base Formation and Antimicrobial Activities

The synthesis of Schiff Bases using benzothiazole-imino-benzoic acid ligands, derived from compounds structurally related to the target molecule, indicates their application in creating metal complexes with antimicrobial properties. These complexes have been found effective against various human epidemic-causing bacterial strains (Mishra et al., 2019).

Application in Anticancer Agents

The synthesis of benzimidazole derivatives containing structures related to the target compound has shown potential in anticancer applications. These compounds exhibit strong cytotoxic activities against various cancer cell lines, highlighting their potential in cancer research (Farah et al., 2011).

Organic Solar Cells

Compounds with cyano substituted benzotriazole units, structurally akin to the target molecule, have been developed for use in organic solar cells. Their unique electronic properties make them suitable for high-performance solar energy harvesting (Casey et al., 2017).

Green Synthesis in Ionic Liquid Media

Efficient synthesis of compounds structurally similar to the target molecule in an ionic liquid medium indicates an environmentally friendly approach in chemical synthesis. Such methods are important for sustainable chemistry practices (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Xanthine Oxidase Inhibitors

The synthesis of trifluoromethylimidazoles, with structural similarities to the target molecule, and their role as xanthine oxidase inhibitors suggest potential applications in the treatment of diseases like gout and hyperuricemia (Baldwin et al., 1975).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

2-[5,6-difluoro-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F5N2O3S/c1-2-13(17(28)29)26-14-7-11(20)12(21)8-15(14)30-18(26)25-16(27)9-4-3-5-10(6-9)19(22,23)24/h3-8,13H,2H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAMDXBXQJIVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F5N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid

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